![molecular formula C23H23N3O2S2 B2771566 N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide CAS No. 872197-62-1](/img/no-structure.png)

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

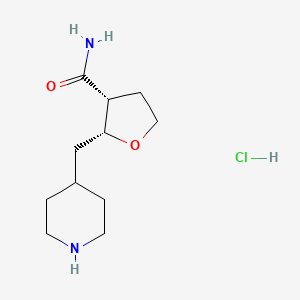

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

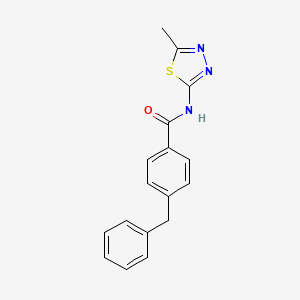

Anticancer Activity

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide and its derivatives have shown significant potential in cancer treatment. For example, compounds with thiazole and thiadiazole fragments, closely related to the specified compound, have demonstrated considerable cytotoxicity and notable anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).

Antimicrobial and Antifungal Properties

Research indicates that some derivatives of this compound exhibit antimicrobial and antifungal properties. A study involving tetrazolo[1,5-c]quinazolin-5-ylthio acetamides, which are structurally similar, found light activity against certain microbial strains (Antypenko et al., 2016).

Synthesis and Structure-Activity Relationship (SAR)

Several studies focus on synthesizing and analyzing the structure-activity relationships of quinazoline derivatives. These studies provide insights into how structural changes can influence the biological activity of these compounds, which is critical for developing more effective drugs (Berest et al., 2011).

Anticonvulsant Effects

Some studies have explored the anticonvulsant effects of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides, showing varying degrees of effectiveness in seizure models. This suggests potential applications in the treatment of seizure disorders (Bunyatyan et al., 2020).

Enzyme Inhibition

Research has also been conducted on the enzyme inhibitory properties of quinazoline derivatives, particularly as peptide deformylase inhibitors. This indicates potential applications in targeting specific biochemical pathways in disease treatment (Apfel et al., 2001).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide involves the condensation of o-toluidine with 2-chloroacetyl chloride to form N-(o-tolyl)-2-chloroacetamide, which is then reacted with thiourea to form N-(o-tolyl)-2-thioacetamide. This compound is then reacted with 2-amino-4,5-dihydro-1,3-thiazole to form 3-(o-tolyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydrothiazolo[3,4-a]quinazoline. Finally, this compound is reacted with diethylamine and acetic anhydride to form the target compound, N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide.", "Starting Materials": [ "o-toluidine", "2-chloroacetyl chloride", "thiourea", "2-amino-4,5-dihydro-1,3-thiazole", "diethylamine", "acetic anhydride" ], "Reaction": [ "o-toluidine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(o-tolyl)-2-chloroacetamide.", "N-(o-tolyl)-2-chloroacetamide is then reacted with thiourea in the presence of a base such as potassium carbonate to form N-(o-tolyl)-2-thioacetamide.", "N-(o-tolyl)-2-thioacetamide is then reacted with 2-amino-4,5-dihydro-1,3-thiazole in the presence of a base such as sodium ethoxide to form 3-(o-tolyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydrothiazolo[3,4-a]quinazoline.", "Finally, 3-(o-tolyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydrothiazolo[3,4-a]quinazoline is reacted with diethylamine and acetic anhydride in the presence of a base such as triethylamine to form the target compound, N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide." ] } | |

CAS RN |

872197-62-1 |

Molecular Formula |

C23H23N3O2S2 |

Molecular Weight |

437.58 |

IUPAC Name |

N,N-diethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide |

InChI |

InChI=1S/C23H23N3O2S2/c1-4-24(5-2)19(27)14-25-21-20(16-11-7-6-10-15(16)3)30-23(29)26(21)18-13-9-8-12-17(18)22(25)28/h6-13H,4-5,14H2,1-3H3 |

SMILES |

CCN(CC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2771487.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)

![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771497.png)

![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)